1-(1-Phenylethyl)-1H-imidazol-4-amine
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Overview
Description
1-(1-Phenylethyl)-1H-imidazol-4-amine is an organic compound that features an imidazole ring substituted with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)-1H-imidazol-4-amine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with ammonia and hydrogen, yielding 1-phenylethylamine, which can then be further reacted to form the imidazole derivative . Another method involves the Leuckart reaction, using ammonium formate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the phenyl ring can yield halogenated imidazole derivatives.
Scientific Research Applications
1-(1-Phenylethyl)-1H-imidazol-4-amine has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the synthesis of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets. For instance, it can bind to GABA receptors, modulating their activity and affecting central nervous system functions . The compound’s effects are mediated through its ability to interact with and modulate the activity of these receptors, leading to various physiological responses.
Comparison with Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features but lacking the imidazole ring.
2-Phenylethylamine: Another phenylethylamine derivative with different substitution patterns.
Etomidate: An imidazole derivative used as an anesthetic, structurally related but with different functional groups.
Uniqueness: 1-(1-Phenylethyl)-1H-imidazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential biological activities make it a valuable compound in various research fields.
Biological Activity
1-(1-Phenylethyl)-1H-imidazol-4-amine, a compound with a unique imidazole structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H12N4, with a molecular weight of 188.23 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂N₄ |
Molecular Weight | 188.23 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have shown that it may act as an antagonist or inhibitor in several biochemical pathways, particularly those involving neurotransmitter systems and cancer cell proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that this compound can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. For instance, in a study measuring cell viability using the MTT assay, the compound showed dose-dependent cytotoxicity against prostate cancer cell lines (PC3 and DU145) with IC50 values indicating effective inhibition of cell proliferation over time .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, it was found to reduce oxidative stress and improve cognitive function. This suggests potential applications in treating conditions such as Alzheimer's disease .
Antimicrobial Activity
In addition to its anticancer and neuroprotective effects, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential as an antimicrobial agent .
Study on Anticancer Activity
A notable study conducted by researchers evaluated the effects of this compound on prostate cancer cells. The results revealed that treatment with the compound led to significant apoptosis in PC3 cells, as evidenced by increased levels of cleaved caspase-3 and reduced expression of anti-apoptotic proteins .
Neuroprotection in Animal Models
In another study focusing on neuroprotection, mice treated with this compound showed improved performance in memory tests compared to control groups. The compound was associated with decreased levels of pro-inflammatory cytokines and markers of oxidative stress in brain tissues .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(1-phenylethyl)imidazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-7-11(12)13-8-14/h2-9H,12H2,1H3 |
InChI Key |
ISUMOTWJMGYBKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=C(N=C2)N |
Origin of Product |
United States |
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